A Technical Guide to Bis-Maleimide-PEG7: Structure, Properties, and Applications
A Technical Guide to Bis-Maleimide-PEG7: Structure, Properties, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Bis-Maleimide-PEG7 (Bis-Mal-PEG7), a homobifunctional crosslinker widely utilized in bioconjugation and drug development.
Core Structure and Variants
Bis-Mal-PEG7 is a chemical linker characterized by two maleimide functional groups located at either end of a seven-unit polyethylene glycol (PEG) chain. The maleimide groups are highly reactive towards sulfhydryl (thiol) groups, making this linker ideal for covalently conjugating molecules that possess free cysteine residues, such as proteins, peptides, and antibodies.[1][2]
The core structure consists of:
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Two Maleimide Heads: These are unsaturated imides that readily undergo a Michael addition reaction with thiols in a pH range of 6.5-7.5, forming a stable thioether bond.[2][3]
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A PEG7 Spacer: The polyethylene glycol linker is hydrophilic, which helps to improve the solubility and reduce the aggregation of the resulting conjugate.[4] The discrete length of the PEG chain (dPEG®) ensures that the product is a single compound with a defined molecular weight, rather than a disperse polymer mixture.
Several structural variants of Bis-Mal-PEG7 exist, primarily differing in the linkage between the PEG spacer and the maleimide groups. The two most common forms are linked via an ether or an amide bond.
The specific structure impacts the molecule's overall properties, such as molecular weight and chemical formula.
Physicochemical Properties
The quantitative properties of Bis-Mal-PEG7 variants are summarized below. These values are representative and may vary slightly between different suppliers.
| Property | Ether-Linked (Mal-PEG7-Mal) | Amide-Linked (Mal-NH-PEG7-NH-Mal) |
| CAS Number | 960257-46-9 | N/A |
| Molecular Formula | C₂₄H₃₆N₂O₁₁ | C₃₀H₄₆N₄O₁₃ |
| Molecular Weight | 528.55 g/mol | 670.7 g/mol |
| Appearance | Light Yellow or White Solid | Waxy Solid |
| Purity | ≥95% | > 98% (Typical) |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | Soluble in DMSO, DMF |
| Storage | Store at 2-8°C | -18°C for long-term storage |
| SMILES | C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | N/A |
| IUPAC Name | 1-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | N/A |
Core Application: Bioconjugation
The primary application of Bis-Mal-PEG7 is as a homobifunctional crosslinker to covalently link two thiol-containing molecules. This process, known as PEGylation, is a cornerstone of bioconjugation and is used to enhance the therapeutic properties of proteins, peptides, and other biomolecules.
Key Advantages of PEGylation with Bis-Mal-PEG7:
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Improved Solubility: The hydrophilic PEG chain enhances the aqueous solubility of conjugated molecules.
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Reduced Immunogenicity: The PEG linker can shield epitopes on a protein surface, reducing the potential for an immune response.
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Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation, extending their circulation half-life.
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Site-Specific Conjugation: The specific reactivity of maleimides towards thiols allows for precise, covalent attachment at cysteine residues.
The fundamental reaction is the thiol-Michael addition, where the sulfhydryl group of a cysteine residue attacks the double bond of the maleimide ring.
Application in PROTAC Development
Bis-Mal-PEG7 is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
A PROTAC molecule consists of three parts:
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A ligand that binds to the target protein.
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A ligand that binds to an E3 ligase.
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A linker that connects the two ligands.
Bis-Mal-PEG7 can serve as this linker, connecting two ligand molecules that have been functionalized with thiol groups.
Experimental Protocols
The following are generalized protocols for the synthesis and use of Bis-Mal-PEG linkers, based on established chemical principles. Researchers should optimize these protocols for their specific molecules and applications.
This protocol is a generalized procedure based on methods described in patent literature for synthesizing PEG-maleimide derivatives. It involves the conversion of a PEG-diamine to a PEG-bis(maleamic acid), followed by cyclization to form the maleimide.
Materials:
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PEG-bis(amine) (e.g., PEG7-diamine)
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Maleic anhydride
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N,N'-Dicyclohexylcarbodiimide (DCC) or similar dehydrating agent
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Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
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Triethylamine (TEA) or Diisopropylethylamine (DIEA)
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Ethyl ether for precipitation
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Formation of PEG-bis(maleamic acid):
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Dissolve PEG-bis(amine) in an appropriate anhydrous solvent (e.g., DCM).
-
Add maleic anhydride (typically 2.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be precipitated by adding the reaction mixture to cold ethyl ether, filtered, and dried under vacuum.
-
-
Cyclization to PEG-bis(maleimide):
-
Dissolve the PEG-bis(maleamic acid) intermediate in anhydrous DMF or DCM.
-
Add a base such as triethylamine (2.5 equivalents).
-
Add the dehydrating agent (e.g., DCC, 2.2 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Filter the reaction mixture to remove the urea byproduct.
-
Precipitate the final product by adding the filtrate to cold ethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the final product using ¹H-NMR and Mass Spectrometry to confirm the presence of the maleimide protons (singlet at ~6.70 ppm) and the correct molecular weight.
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This protocol outlines the steps for conjugating two different thiol-containing proteins using Bis-Mal-PEG7.
Materials:
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Protein A (containing at least one free cysteine)
-
Protein B (containing at least one free cysteine)
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Bis-Mal-PEG7
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 1-2 mM EDTA. (Note: Avoid thiol-containing buffers like DTT or BME).
-
Quenching Buffer: A solution of a small molecule thiol like L-cysteine or BME (e.g., 100 mM L-cysteine in conjugation buffer).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of Protein A, Protein B, and Bis-Mal-PEG7 in the conjugation buffer. A typical stock for Bis-Mal-PEG7 is 10-20 mM in anhydrous DMSO.
-
Ensure proteins are in a thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
First Conjugation Step (Protein A + Bis-Mal-PEG7):
-
In a reaction tube, add Protein A to the conjugation buffer.
-
Add a 5- to 20-fold molar excess of Bis-Mal-PEG7 to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
To prevent self-conjugation of Protein B in the next step, remove unreacted Bis-Mal-PEG7.
-
Use a desalting column or spin filter with a molecular weight cutoff appropriate for Protein A.
-
-
Second Conjugation Step (Addition of Protein B):
-
Add Protein B to the solution containing the Protein A-Mal-PEG7 conjugate. A 1:1 molar ratio is a good starting point.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final thiol concentration of 10-50 mM to react with any remaining maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the final conjugate (Protein A-PEG-Protein B) from unreacted proteins and byproducts using an appropriate chromatography method like SEC.
-
Analyze the final product using SDS-PAGE to confirm the formation of a higher molecular weight species corresponding to the conjugate. Further characterization can be done using mass spectrometry.
-
References
- 1. α,ω-Bis-Maleimido PEG [rapp-polymere.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
